![molecular formula C16H14N2O4 B2847991 N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)furan-2-carboxamide CAS No. 953015-40-2](/img/structure/B2847991.png)
N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)furan-2-carboxamide
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Overview
Description
The compound is a derivative of isoxazole, a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been studied for their wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
While specific synthesis methods for “N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)furan-2-carboxamide” were not found, isoxazoles can be synthesized from primary activated nitro compounds condensed with alkenes to give isoxazolines and with alkynes to give isoxazoles .Molecular Structure Analysis
The molecular structure of isoxazole derivatives can vary based on the substitution of various groups on the isoxazole ring . For example, a related compound, ([5-(4-Methoxyphenyl)isoxazol-3-yl]methyl)amine, has the empirical formula C11H12N2O2 .Chemical Reactions Analysis
The chemical reactions involving isoxazole derivatives can be diverse and depend on the specific functional groups present in the molecule .Physical And Chemical Properties Analysis
A related compound, ([5-(4-Methoxyphenyl)isoxazol-3-yl]methyl)amine, is a solid with the empirical formula C11H12N2O2 .Mechanism of Action
Target of Action
The compound N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)furan-2-carboxamide is a derivative of isoxazole . Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities and therapeutic potential . They have been reported to show prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . .
Mode of Action
Isoxazole derivatives are known to interact with their targets, leading to changes that result in their various biological activities .
Biochemical Pathways
Isoxazole derivatives are known to impact various biochemical pathways, leading to their diverse biological activities .
Result of Action
Isoxazole derivatives are known to have various biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .
Advantages and Limitations for Lab Experiments
One of the advantages of N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)furan-2-carboxamide is its diverse biological activities, which make it a promising therapeutic agent for various diseases. However, one of the limitations is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
For research on N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)furan-2-carboxamide include further investigation of its mechanism of action, optimization of its pharmacokinetic properties, and evaluation of its efficacy in clinical trials. It also has potential as a tool compound for studying various biological pathways and as a lead compound for developing new therapeutic agents.
Synthesis Methods
The synthesis of N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)furan-2-carboxamide involves the reaction of 4-methoxyphenylacetic acid with hydroxylamine hydrochloride to form 4-methoxyphenylacetic acid hydroxamic acid. This intermediate is then reacted with furan-2-carboxylic acid to form the final product.
Scientific Research Applications
N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)furan-2-carboxamide has been studied for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, reduce inflammation in animal models, and improve cognitive function in Alzheimer's disease models.
Safety and Hazards
properties
IUPAC Name |
N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-20-13-6-4-11(5-7-13)15-9-12(18-22-15)10-17-16(19)14-3-2-8-21-14/h2-9H,10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQWXUXCYWBLFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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